1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline
Overview
Description
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential pharmacological activities. This compound is part of the isoquinoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a three-component synthesis involving an aldehyde, an amine, and a diene can be employed to form the desired isoquinoline structure . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets. For instance, as an α2-adrenoceptor antagonist, it binds to α2-adrenoceptors and inhibits their activity, leading to increased levels of norepinephrine in the synaptic cleft . This can have various physiological effects, such as enhancing memory and alleviating depression.
Comparison with Similar Compounds
Similar Compounds
- 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
- (6R,10bS)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Uniqueness
1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to act as an α2-adrenoceptor antagonist sets it apart from other similar compounds, making it a valuable molecule for research in neuropharmacology and related fields.
Properties
IUPAC Name |
1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-5-11-10(4-1)7-9-13-8-3-6-12(11)13/h1-2,4-5,12H,3,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFWABKYFLFHDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3CCN2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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